molecular formula C7H12O2S B180483 2-(Thian-4-yl)acetic acid CAS No. 137103-09-4

2-(Thian-4-yl)acetic acid

Cat. No.: B180483
CAS No.: 137103-09-4
M. Wt: 160.24 g/mol
InChI Key: TXNUYSZERASPCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)acetic acid typically involves the cyclization of appropriate precursors to form the thiopyran ring, followed by the introduction of the acetic acid group. One common method involves the reaction of 4-chlorobutyric acid with sodium sulfide to form the thiopyran ring, which is then oxidized to introduce the acetic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Thian-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the thiopyran ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated thiopyran derivatives.

Scientific Research Applications

2-(Thian-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yl)acetic acid and its derivatives involves interactions with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Thiazole: Contains a five-membered ring with sulfur and nitrogen.

    Thiophene: Contains a five-membered ring with sulfur.

    Pyridine: Contains a six-membered ring with nitrogen.

Comparison: 2-(Thian-4-yl)acetic acid is unique due to its six-membered thiopyran ring, which imparts different chemical properties compared to the five-membered rings in thiazole and thiophene. The presence of the acetic acid group also provides additional reactivity, making it a versatile compound for various applications.

Biological Activity

2-(Thian-4-yl)acetic acid, with the chemical formula C5H6O2SC_5H_6O_2S and CAS number 137103-09-4, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of a thian group, which is a five-membered ring containing sulfur. This unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving various synthesized derivatives of thiazolyl-acetic acid derivatives demonstrated significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution technique.

Compound Bacterial Strain MIC (mg/L)
3aStaphylococcus epidermidis156
3dStaphylococcus aureus156
3lEscherichia coli250
3xCandida albicans156

The results indicated that compounds derived from this compound, particularly those with modifications, showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

The mechanism by which this compound exerts its biological effects is primarily through interactions with cellular components. The thian group may facilitate binding to specific receptors or enzymes, altering metabolic pathways. For instance, compounds similar to this acid have been shown to inhibit bacterial cell wall synthesis, leading to antimicrobial effects.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Antibiotics evaluated the antibacterial activity of thiazole derivatives including this compound against various pathogens. The findings suggested that modifications to the thian structure significantly enhanced activity against resistant strains .
  • Toxicological Assessment : Another study focused on the safety profile of this compound in animal models. It was observed that at therapeutic doses, the compound did not exhibit significant toxicity, making it a candidate for further pharmacological exploration .

Applications in Drug Development

The unique structure of this compound positions it as a promising scaffold for drug development. Its derivatives have potential applications in treating infections caused by resistant bacteria and may serve as lead compounds in the design of new antibiotics.

Properties

IUPAC Name

2-(thian-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNUYSZERASPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137103-09-4
Record name 2-(thian-4-yl)acetic acid
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